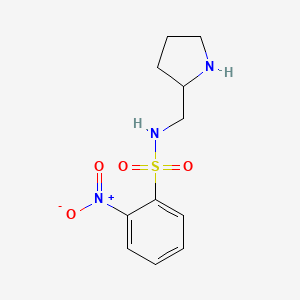

2-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide

Description

2-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro group at the ortho position of the benzene ring and a pyrrolidine moiety linked via a methylene group to the sulfonamide nitrogen. Its molecular formula is C₁₂H₁₇N₃O₄S, with a molecular weight of 299.35 g/mol . The compound’s structural uniqueness lies in the combination of a rigid aromatic system and a flexible pyrrolidine ring, which may influence its pharmacokinetic properties and target interactions.

Properties

Molecular Formula |

C11H15N3O4S |

|---|---|

Molecular Weight |

285.32 g/mol |

IUPAC Name |

2-nitro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide |

InChI |

InChI=1S/C11H15N3O4S/c15-14(16)10-5-1-2-6-11(10)19(17,18)13-8-9-4-3-7-12-9/h1-2,5-6,9,12-13H,3-4,7-8H2 |

InChI Key |

KXQKWDLWJHHDOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide typically involves the functionalization of preformed pyrrolidine rings. . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

2-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various products.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

2-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to bind to zinc-containing metalloenzymes, such as carbonic anhydrase, by forming coordination bonds and hydrogen bonds . This interaction can inhibit the enzyme’s activity, leading to various biological effects. The nitro group may also participate in redox reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitro-Sulfonamide Motifs

Compound A : 3-Nitro-4-(2-oxo-pyrrolidin-1-yl)benzenesulfonamide

- Molecular Formula : C₁₀H₁₁N₃O₅S .

- Key Differences: The nitro group is at the meta position (vs. ortho in the target compound).

- Implications: The pyrrolidinone moiety may improve solubility but reduce lipophilicity compared to the unmodified pyrrolidine in the target compound.

Compound B : 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)aniline

- Molecular Formula : C₂₂H₂₃N₅O₄S .

- Key Differences :

- Incorporates a piperazine sulfonamide group instead of pyrrolidine.

- A pyridine ring replaces the pyrrolidine, altering electronic properties and steric bulk.

- Synthesis : Prepared via sequential nucleophilic aromatic substitution reactions involving 2,4-difluoro-1-nitrobenzene and pyridine-4-ylmethanamine .

Functional Analogues with Sulfonamide Pharmacophores

Compound C : 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide

- Molecular Formula : C₂₃H₂₀N₂O₄S .

- Key Differences: Features a quinazolinone core fused with a sulfonamide group. Exhibits COX-2 inhibitory activity (47.1% inhibition at 20 μM), highlighting the role of sulfonamides in enzyme targeting .

- Structure-Activity Relationship (SAR) : The para-sulfonamide group and conjugated ethenyl linker are critical for COX-2 binding.

Compound D : N-Benzylpyridine-2-sulfonamide

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and SAR Insights

- Pyrrolidine vs. Piperazine : Pyrrolidine’s smaller ring size and higher basicity (vs. piperazine) could influence membrane permeability and interactions with acidic residues in enzymes .

- Sulfonamide Role : The sulfonamide group’s hydrogen-bonding capability (e.g., N—H⋯O interactions) is critical for stabilizing ligand-receptor complexes, as seen in COX-2 inhibitors .

Biological Activity

2-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of parasitology and oncology. This article reviews the compound's biological activity, focusing on its efficacy against Leishmania donovani, its interaction with various biological systems, and its potential as a therapeutic agent.

- Molecular Formula : C₁₆H₁₆N₄O₆S

- Molecular Weight : 392.4 g/mol

- CAS Number : 2138550-11-3

Antileishmanial Activity

Recent studies have demonstrated that 2-nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide exhibits significant antileishmanial properties. The compound was tested against both promastigote and amastigote forms of Leishmania donovani.

- In vitro Efficacy :

- The compound showed a 50% inhibitory concentration (IC50) of 38.5 ± 1.5 µg/mL against promastigotes.

- For intracellular amastigotes, the IC50 was 86.4 ± 2.4 µg/mL .

The treatment resulted in a reduction of parasite titers by over 85% in infected macrophages at a concentration of 120 µg/mL , indicating strong parasiticidal activity .

The biological activity of 2-nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide is associated with:

- Increased Levels of Reactive Oxygen Species (ROS) : The compound enhances ROS production in treated macrophages, which is crucial for killing intracellular parasites.

- Cytokine Modulation : Treatment with the compound resulted in elevated levels of Th1 cytokines and nitric oxide (NO), further contributing to its antiparasitic effects .

Combination Therapy Potential

In combination with amphotericin B (AmB), 2-nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide increased the efficacy against AmB-resistant strains of L. donovani. This suggests that the compound may serve as an adjunct therapy, helping to overcome drug resistance .

Research Data Table

| Biological Activity | IC50 Value (µg/mL) | Effectiveness |

|---|---|---|

| Promastigote Inhibition | 38.5 ± 1.5 | High |

| Amastigote Inhibition | 86.4 ± 2.4 | Moderate |

| Reduction in Parasite Titer | >85% at 120 µg/mL | Very High |

Case Studies

In a notable study, researchers evaluated the therapeutic effects of this compound on Leishmania donovani. The results indicated that not only did it effectively reduce parasite viability, but it also exhibited low toxicity towards host macrophages, making it a promising candidate for further development as an antileishmanial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.